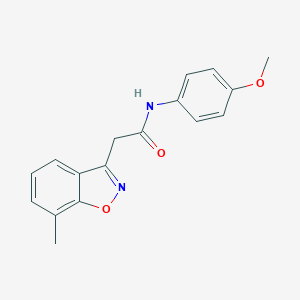

N-(4-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, commonly known as Mecamylamine, is a compound that has been extensively studied for its pharmacological properties. It is a non-selective nicotinic acetylcholine receptor antagonist that has been used to treat various medical conditions.

作用機序

Mecamylamine blocks the nicotinic acetylcholine receptors, which are involved in various physiological processes, including neurotransmission, muscle contraction, and hormone secretion. By blocking these receptors, Mecamylamine reduces the effects of acetylcholine on the body, leading to various physiological and pharmacological effects.

Biochemical and Physiological Effects:

Mecamylamine has various biochemical and physiological effects, including:

1. Cardiovascular effects: Mecamylamine can cause a decrease in blood pressure and heart rate.

2. Respiratory effects: Mecamylamine can cause a decrease in respiratory rate and volume.

3. Gastrointestinal effects: Mecamylamine can cause a decrease in gastrointestinal motility and secretion.

4. Central nervous system effects: Mecamylamine can cause sedation, cognitive impairment, and hallucinations.

実験室実験の利点と制限

Mecamylamine has several advantages and limitations for lab experiments. Some advantages include:

1. Specificity: Mecamylamine is a specific nicotinic acetylcholine receptor antagonist, which allows for the study of the effects of blocking these receptors.

2. Reversibility: Mecamylamine is reversible, allowing for the study of the effects of blocking and unblocking nicotinic acetylcholine receptors.

3. Availability: Mecamylamine is commercially available, making it easily accessible for lab experiments.

Some limitations of Mecamylamine for lab experiments include:

1. Toxicity: Mecamylamine can be toxic at high doses, which can limit its use in certain experiments.

2. Side effects: Mecamylamine can cause various side effects, including sedation and cognitive impairment, which can interfere with certain experiments.

3. Non-selectivity: Mecamylamine is a non-selective nicotinic acetylcholine receptor antagonist, which can limit its use in experiments that require the study of specific receptor subtypes.

将来の方向性

For scientific research include the development of new treatments, mechanistic studies, selective nicotinic acetylcholine receptor antagonists, and combination therapies.

合成法

Mecamylamine can be synthesized through a multi-step process that involves the reaction between 4-methoxyphenylacetic acid and 7-methyl-1,2-benzisoxazole-3-carboxylic acid. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the intermediate N-(4-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, which is then purified through recrystallization.

科学的研究の応用

Mecamylamine has been extensively studied for its pharmacological properties, particularly its ability to block nicotinic acetylcholine receptors. It has been used in various scientific research applications, including:

1. Addiction: Mecamylamine has been studied as a potential treatment for nicotine addiction. It has been shown to reduce the reinforcing effects of nicotine and decrease the number of cigarettes smoked per day.

2. Neuroprotection: Mecamylamine has been studied for its potential neuroprotective effects. It has been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.

3. Pain management: Mecamylamine has been studied as a potential treatment for chronic pain. It has been shown to reduce pain sensitivity in animal models of neuropathic pain.

4. Psychiatric disorders: Mecamylamine has been studied as a potential treatment for various psychiatric disorders, including depression, anxiety, and schizophrenia.

特性

分子式 |

C17H16N2O3 |

|---|---|

分子量 |

296.32 g/mol |

IUPAC名 |

N-(4-methoxyphenyl)-2-(7-methyl-1,2-benzoxazol-3-yl)acetamide |

InChI |

InChI=1S/C17H16N2O3/c1-11-4-3-5-14-15(19-22-17(11)14)10-16(20)18-12-6-8-13(21-2)9-7-12/h3-9H,10H2,1-2H3,(H,18,20) |

InChIキー |

HAXRCAIQZAGNGM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=C1ON=C2CC(=O)NC3=CC=C(C=C3)OC |

正規SMILES |

CC1=C2C(=CC=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)

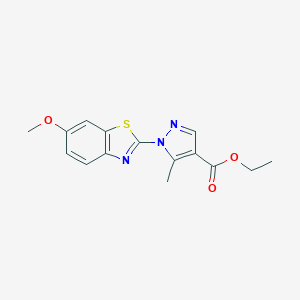

![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)

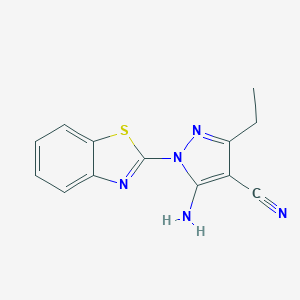

![1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286646.png)

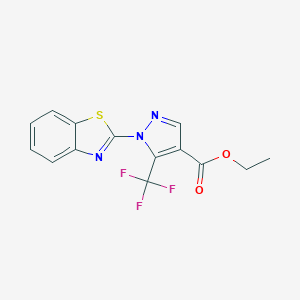

![Methyl 4-[6-(5-methyl-4-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286649.png)

![4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286650.png)

![Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether](/img/structure/B286653.png)

![4-[6-(1,2-Benzisoxazol-3-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286654.png)

![6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286657.png)